molecular formula C13H25N3O B1462625 2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1153253-46-3

2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1462625
CAS No.: 1153253-46-3
M. Wt: 239.36 g/mol
InChI Key: WWFSDNIBBFHJFW-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

The compound's derivatives have been explored for their unique catalytic properties in asymmetric induction, demonstrating their potential in enantioselective synthesis. For instance, derivatives based on piperidinylmethanols, related structurally to 2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, have shown significant behavior in stereocontrol of reactions, such as the enantioselective addition of diethylzinc to benzaldehyde. This highlights the compound's relevance in the development of novel chiral ligands for catalytic applications, offering pathways to synthesize enantiopure compounds (Alvarez-Ibarra et al., 2010).

Fluorescent Probing and Imaging

Derivatives of the compound have been utilized in the synthesis of fluorescent probes for biological applications, such as detecting β-amyloid aggregates, which are crucial in Alzheimer's disease research. The development of such fluorescent probes demonstrates the compound's utility in molecular diagnostics and imaging, contributing to the understanding and diagnosis of neurodegenerative diseases (Fa et al., 2015).

Chemosensing

The compound's derivatives have also been applied in chemosensing, particularly in the detection of metal ions and explosives. For example, dimethylfuran tethered derivatives have been discovered as fluorescent chemosensors for Fe3+ ions and picric acid, showcasing the compound's potential in environmental monitoring and safety applications (Shylaja et al., 2020).

Drug Development and Antiviral Research

In the context of antiviral research, particularly against COVID-19, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against the main protease of the coronavirus. This indicates the compound's applicability in the design and development of antiviral agents, contributing to global health efforts in combating pandemics (Rashdan et al., 2021).

Material Science and Electrooptics

The compound's derivatives have been explored in material science, particularly in the fabrication of electrooptic films. The research into dibranched chromophore architectures based on heterocyclic "push-pull" chromophores, related to the compound, sheds light on the influence of molecular structure on nonlinear optical responses and film microstructure. This underscores the compound's significance in developing advanced materials for optical and electronic applications (Facchetti et al., 2006).

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-4-2-3-7-16(11)13(17)10-15-8-5-12(14)6-9-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFSDNIBBFHJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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